(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MS-430 are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route to ensure high yield and purity, using industrial reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MS-430 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
MS-430 has been extensively studied for its neurotropic effects. It has shown promise in promoting the regeneration of myelinated nerve fibers in rats after crush injury . Additionally, MS-430 influences intracellular signal transduction pathways, leading to neuronal differentiation of PC12h cells . This makes it a valuable compound in neurobiology and regenerative medicine research.
Mechanism of Action
MS-430 exerts its effects by influencing the intracellular signal transduction pathways. It accelerates nerve growth factor-induced neurite extension and prolongs the phosphorylation of epidermal growth factor receptor and mitogen-activated protein kinase . This suggests that MS-430 modulates key signaling pathways involved in neuronal differentiation and regeneration.
Comparison with Similar Compounds
Similar Compounds
2-piperidino-7-methyl-6-oxo-5,6-dihydro-(7H) pyrrolo [2,3-d] pyrimidine: The base structure of MS-430.
Other pyrimidine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
MS-430 is unique due to its specific combination of functional groups, which confer its neurotropic properties. Its ability to promote nerve regeneration and influence signal transduction pathways sets it apart from other pyrimidine derivatives.
Properties
CAS No. |
122113-44-4 |
---|---|
Molecular Formula |
C16H20N4O5 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O.C4H4O4/c1-15-10(17)7-9-8-13-12(14-11(9)15)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h8H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IHLIKBAZKLZHMJ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O |
Synonyms |
2-piperidino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo(2,3-d)pyrimidine maleate MS 430 MS-430 |
Origin of Product |
United States |
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